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Introduction
Indirubin Derivative E804, also known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is a

semi-synthetic derivative of indirubin, a bioactive compound isolated from the traditional

Chinese medicine Danggui Longhui Wan.[1][2] E804 was developed to improve upon the poor

solubility and bioavailability of its parent compound, indirubin, which has limited its therapeutic

application despite its known anti-leukemic and anti-inflammatory properties.[3][4] The addition

of a hydrophilic dihydroxypropyl side chain significantly enhances its aqueous solubility and

pharmacological profile.[1][3]

E804 has garnered significant attention in oncological and immunological research as a multi-

target kinase inhibitor.[1][5] It potently and directly inhibits key signaling proteins involved in cell

proliferation, survival, and angiogenesis, most notably the Src-STAT3 signaling pathway.[6][7]

[8] Its ability to induce apoptosis in cancer cells and suppress inflammatory responses makes it

a promising candidate for further investigation in drug development.[2][4][5] This guide provides

a comprehensive overview of the physicochemical properties, biological activities, and

experimental methodologies associated with Indirubin Derivative E804.
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Physicochemical Properties
The core physicochemical characteristics of E804 are summarized below. These properties are

crucial for its formulation, delivery, and interaction with biological systems.

Chemical Identity
Property Value Reference

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-

3-yl)indol-3-

ylidene]amino]oxybutane-1,2-

diol

[1]

Alternate Names
IDR E804, Indirubin-3′-(2,3-

dihydroxypropyl)-oximether
[1][3][6]

CAS Number 854171-35-0 [6][9][10][11]

Molecular Formula C₂₀H₁₉N₃O₄ [1][6][10][11]

Molecular Weight 365.39 g/mol [6][9][10][12]

Appearance Solid [9]

Solubility and Partitioning
The introduction of the dihydroxypropyl oxime ether group was designed to improve water

solubility compared to the parent indirubin.[1] However, it is still classified as practically

insoluble in water, with solubility being a rate-limiting step for permeation.[13] Its high

membrane permeability makes it a promising candidate for oral delivery if formulated correctly.

[13]
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Property Value Conditions / Notes Reference

Aqueous Solubility Practically insoluble - [13]

DMSO Solubility
≥ 125 mg/mL (342.11

mM)

Requires ultrasonic

assistance
[11]

Log P 3.54 ± 0.03 Partition coefficient [13]

Log D 3.54 ± 0.03 Distribution coefficient [13]

pKa Not detectable
In the pH range of 2-

11
[13]

Stability and Storage
Proper storage is critical to maintain the integrity of E804. The oxime ether group is susceptible

to hydrolysis under acidic or enzymatic conditions.[1] It is also known to be rapidly metabolized

by cytochrome P450 enzymes (CYP1A1, CYP1B1) that are induced by Aryl Hydrocarbon

Receptor (AHR) activation.[3]

Format
Storage
Temperature

Duration Reference

Powder -20°C 3 years [11]

Powder 4°C 2 years [11]

In Solvent -80°C 6 months [11]

In Solvent -20°C 1 month [11]

Biological Activity and Signaling Pathways
E804 functions as a potent, ATP-competitive inhibitor of several protein kinases that are critical

regulators of oncogenic and inflammatory pathways.[7][14]

Primary Target: Src-STAT3 Pathway
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The most well-documented mechanism of action for E804 is the inhibition of the Src-STAT3

signaling cascade.[3][4][7] Signal Transducer and Activator of Transcription 3 (STAT3) is a

transcription factor that is often constitutively activated in many human cancers, where it

promotes the expression of genes involved in cell survival and proliferation.[7] E804 directly

inhibits the c-Src kinase (IC₅₀ = 0.43 μM), which acts upstream and is responsible for the

tyrosine phosphorylation and subsequent activation of STAT3.[1][7][8] By blocking Src, E804

prevents STAT3 activation, leading to the downregulation of anti-apoptotic target genes such as

Mcl-1 and Survivin, which culminates in the induction of apoptosis in cancer cells.[4][7]
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Caption: E804 inhibits the Src-STAT3 signaling pathway.
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Other Key Targets
In addition to the Src-STAT3 axis, E804 inhibits other critical signaling pathways involved in

tumor growth and angiogenesis.

VEGFR-2 Signaling: E804 directly inhibits the kinase activity of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2).[14] This blockade prevents VEGF-induced phosphorylation of

VEGFR-2 and its downstream pro-survival (AKT) and proliferation (ERK) signaling pathways

in endothelial cells, thereby suppressing angiogenesis.[14][15]

IGF-1R Signaling: E804 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor

(IGF1R) with an IC₅₀ of 0.65 μM.[9][11] The IGF-1R pathway is crucial for tumor growth and

survival, and its inhibition contributes to the anti-cancer effects of E804.

Cyclin-Dependent Kinases (CDKs): Like its parent compound, E804 inhibits CDKs, including

CDK2/CycE (EC₅₀ = 0.23 μM), which leads to cell cycle arrest in the G2/M phase.[8][9][16]
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Caption: E804 inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Protocols & Workflows
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This section details common experimental methodologies used to synthesize and characterize

the activity of E804.

Synthesis of Indirubin Derivative E804
The synthesis of E804 is typically achieved in a two-step process starting from the parent

indirubin.[1]

Indirubin

Step 1:
Oximation Indirubin-3'-oxime

Reagents:
Hydroxylamine hydrochloride

Ethanol/Water

Conditions:
Reflux (80°C), 4-6h

Step 2:
Etherification Indirubin Derivative E804
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2,3-Epoxypropanol

TMG (catalyst)

Solvent:
Ethanol or DMF

Chromatographic
Purification

Click to download full resolution via product page

Caption: Synthetic workflow for Indirubin Derivative E804.

Step 1: Oximation: Indirubin is reacted with hydroxylamine hydrochloride in an ethanol/water

solvent system. The mixture is refluxed at approximately 80°C for 4-6 hours to form the

intermediate, indirubin-3′-oxime.[1]

Step 2: Etherification: The indirubin-3′-oxime intermediate is then alkylated. It is reacted with

2,3-epoxypropanol in a solvent such as ethanol or Dimethylformamide (DMF), using 1,1,3,3-

Tetramethylguanidine (TMG) as a catalyst under basic conditions. This step introduces the

2,3-dihydroxypropyl side chain.[1]

Purification: The final product, E804, is isolated from unreacted intermediates and side

products using chromatographic purification techniques.[1]
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In Vitro Kinase Inhibition Assay
To determine the IC₅₀ value of E804 against a specific kinase (e.g., Src, VEGFR-2, IGF-1R), a

radiometric or fluorescence-based in vitro kinase assay is typically performed.

Reaction Setup: A reaction mixture is prepared in a microplate well containing a buffer, the

purified recombinant kinase, a specific substrate peptide, ATP (often radiolabeled [γ-³²P]ATP

or coupled to a fluorescent readout system), and MgCl₂.

Inhibitor Addition: E804 is dissolved (typically in DMSO) and added to the wells in a range of

serially diluted concentrations. A control with only the DMSO vehicle is included.

Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature

(e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

Detection: The reaction is stopped, and the amount of phosphorylated substrate is

quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a

filter membrane and measuring radioactivity using a scintillation counter.

Data Analysis: The percentage of kinase activity inhibition is calculated for each E804

concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the

data to a dose-response curve.

Cell Proliferation (MTT/MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or cancer cells are seeded

into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere

overnight.[17]

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of E804 (e.g., 0.1 to 90 μM). Vehicle-treated cells serve as a control.[17]

Incubation: Cells are incubated with the compound for a defined period (e.g., 48 hours).[17]
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Reagent Addition: An MTT or MTS reagent is added to each well and incubated for 1-4

hours. Viable cells with active metabolism convert the tetrazolium salt into a colored

formazan product.

Measurement: A solubilization solution is added (for MTT), and the absorbance of the

colored product is measured using a microplate reader at the appropriate wavelength.

Analysis: The absorbance values are used to calculate the percentage of cell viability relative

to the control, allowing for the determination of growth inhibition.

Cell Migration (Wound Healing) Assay
This method assesses the effect of E804 on cell motility.

Monolayer Culture: Cells (e.g., HUVECs) are grown in a culture plate until they form a

confluent monolayer.

Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the

monolayer.

Treatment: The medium is replaced with fresh medium containing different concentrations of

E804 or a vehicle control.

Image Acquisition: Images of the scratch are captured at time zero and after a specific

incubation period (e.g., 16 hours).[17]

Analysis: The area of the wound is measured at both time points. The percentage of wound

closure is calculated to quantify the extent of cell migration into the empty space. The

inhibitory effect of E804 is determined by comparing the wound closure in treated wells to

that of the control.[17]

Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures by endothelial cells, a key step in

angiogenesis.

Matrix Coating: Wells of a 96-well plate are coated with a basement membrane matrix, such

as Matrigel, and allowed to polymerize.[17]
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Cell Seeding and Treatment: HUVECs (e.g., 2 x 10⁴ cells/well) are seeded onto the Matrigel

layer in medium containing various concentrations of E804.[17]

Incubation: The plate is incubated for a period (e.g., 16 hours) to allow the endothelial cells

to form three-dimensional, tube-like networks.[17]

Visualization and Analysis: The formation of tubes is observed and photographed using a

microscope. The extent of tube formation is quantified by measuring parameters such as the

total tube length or the number of branch points.

Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins (e.g.,

Mcl-1, p-STAT3, p-VEGFR-2).

Cell Lysis: Cells treated with or without E804 are harvested and lysed to extract total cellular

proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific to the target protein, followed by incubation with a secondary antibody conjugated to

an enzyme (e.g., HRP).

Detection: A chemiluminescent substrate is added to the membrane, and the light signal

produced is captured on X-ray film or with a digital imager. The intensity of the bands

corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is

used to ensure equal protein loading.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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